1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(1,3-thiazol-2-yl)urea
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Overview
Description
1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(1,3-thiazol-2-yl)urea is a complex organic compound that features a pyrrolidinyl group, a pyridinyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(1,3-thiazol-2-yl)urea typically involves multi-step reactions. One common approach is to start with the preparation of intermediate compounds, such as pyrrolidin-2-one derivatives, which are then reacted with pyridinyl and thiazolyl precursors under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nature of the substituent introduced .
Scientific Research Applications
1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(1,3-thiazol-2-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, which have similar structural features and biological activities.
Pyridine derivatives: Compounds containing the pyridine ring, such as nicotinamide and pyridoxine, which are known for their diverse biological activities.
Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine and benzothiazole, which have various applications in medicine and industry.
Uniqueness
1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(1,3-thiazol-2-yl)urea is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c20-12-2-1-6-19(12)11-8-10(3-4-15-11)9-17-13(21)18-14-16-5-7-22-14/h3-5,7-8H,1-2,6,9H2,(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJSOWXEGDNCCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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